1,6-Dichlorophthalazine
Overview
Description
1,6-Dichlorophthalazine is a chemical compound used in research and development . It is often used as a building block in medicinal chemistry synthesis .
Synthesis Analysis
The synthesis of 1,6-Dichlorophthalazine involves various chemical reactions. It is used as a starting reagent in the synthesis of a series of phthalazines . It is also used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands .Molecular Structure Analysis
The molecular structure of 1,6-Dichlorophthalazine consists of an aromatic tetrameric ring system . The InChI code for 1,6-Dichlorophthalazine is 1S/C8H4Cl2N2/c9-6-1-2-7-5 (3-6)4-11-12-8 (7)10/h1-4H and the InChI key is LXAZDQHYBIRAMT-UHFFFAOYSA-N .Scientific Research Applications
- Chemical Synthesis
- Summary of the Application : 1,6-Dichlorophthalazine is a chemical compound used in various chemical reactions .
- Methods of Application or Experimental Procedures : It is synthesized by the reaction of 1,4-dioxophthalazine with phosphorous pentachloride (PCl5) in a sealed reaction flask . The reaction mixture is heated at 140-150°C for 4 hours, and then cooled to room temperature . The solid mass is crushed and poured into ice water, and then ammonium hydroxide is added to a basic reaction .
- Results or Outcomes Obtained : The result of this process is a nearly pure 1,4-dichlorophthalazine, without the need for further purification .
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Pharmaceutical Research
- Summary of the Application : 1,6-Dichlorophthalazine is used as a building block in the synthesis of pharmaceutical compounds .
- Methods of Application or Experimental Procedures : It can be converted into other compounds through various chemical reactions. For example, 6-chlorophthalazin-1-ol can be converted into 1,6-dichlorophthalazine, which can then be used to synthesize other compounds .
- Results or Outcomes Obtained : The resulting compounds can be used in the development of new drugs .
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Chemical Industry
- Summary of the Application : 1,6-Dichlorophthalazine is used in the chemical industry as a reagent .
- Methods of Application or Experimental Procedures : It can react with various other chemicals in different conditions to produce a wide range of products .
- Results or Outcomes Obtained : The products of these reactions can be used in various applications, such as the production of dyes, polymers, and other chemical compounds .
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Cancer Research
- Summary of the Application : 1,6-Dichlorophthalazine is used in the synthesis of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib, a potent, highly selective inhibitor of poly(ADP-ribose)polymerase enzymes, approved by the U.S. FDA and EMA for the treatment of ovarian cancer .
- Methods of Application or Experimental Procedures : The low-cost industrial byproduct phthalhydrazide was used as the starting material to construct the phthalazinone moiety, which allowed access to the key intermediate by the Negishi coupling reaction .
- Results or Outcomes Obtained : The optimization of each step has enabled the development of an environmentally benign and robust process with effective control of impurities .
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Chemical Reactions
- Summary of the Application : 1,6-Dichlorophthalazine is used in various chemical reactions .
- Methods of Application or Experimental Procedures : It can react with various other chemicals in different conditions to produce a wide range of products .
- Results or Outcomes Obtained : The products of these reactions can be used in various applications, such as the production of dyes, polymers, and other chemical compounds .
properties
IUPAC Name |
1,6-dichlorophthalazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-6-1-2-7-5(3-6)4-11-12-8(7)10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAZDQHYBIRAMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=NC=C2C=C1Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80558892 | |
Record name | 1,6-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dichlorophthalazine | |
CAS RN |
124556-78-1 | |
Record name | 1,6-Dichlorophthalazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80558892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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